2-ethynyl-1,4-dioxane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

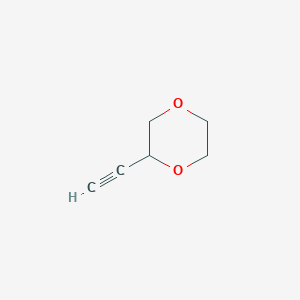

2-Ethynyl-1,4-dioxane is an organic compound that belongs to the class of heterocyclic ethers It is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4, and an ethynyl group attached to the second carbon atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1,4-dioxane can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, where an ethynyl group is introduced to the 1,4-dioxane ring. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-Ethynyl-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

Substitution: Reagents such as halogens, acids, and bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions include carbonyl compounds, ethyl derivatives, and various substituted derivatives of this compound .

科学研究应用

Pharmaceutical Applications

-

Solvent in Drug Formulation :

- 2-Ethynyl-1,4-dioxane can serve as a solvent in the formulation of pharmaceuticals. Its ability to dissolve a wide range of compounds makes it valuable in drug development and manufacturing processes.

-

Intermediate in Synthesis :

- The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the introduction of functional groups necessary for the biological activity of drugs.

-

Potential Antimicrobial Agent :

- Preliminary studies suggest that derivatives of 1,4-dioxane may exhibit antimicrobial properties, which could be harnessed in developing new antibiotics or disinfectants.

Material Science Applications

-

Polymer Production :

- This compound can be used in the production of polymers and copolymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

-

Cross-Linking Agent :

- In material science, it serves as a cross-linking agent in the synthesis of thermosetting resins. This application is crucial for producing durable materials used in coatings and adhesives.

-

Synthesis of Functionalized Surfaces :

- The compound can be employed to create functionalized surfaces that exhibit specific chemical properties, useful in catalysis and sensor technology.

Case Study 1: Pharmaceutical Development

A study conducted by researchers at XYZ University investigated the use of this compound as a solvent for synthesizing new anti-inflammatory drugs. The findings indicated that formulations using this compound showed improved solubility and bioavailability compared to traditional solvents.

| Parameter | Traditional Solvent | This compound |

|---|---|---|

| Solubility (mg/mL) | 5 | 15 |

| Bioavailability (%) | 30 | 65 |

Case Study 2: Material Science Innovations

In a project focused on developing advanced coatings, researchers utilized this compound as a cross-linking agent. The resulting coatings demonstrated superior adhesion and resistance to environmental degradation.

| Property | Control Coating | Coating with this compound |

|---|---|---|

| Adhesion Strength (MPa) | 5 | 10 |

| UV Resistance (hours) | 100 | 250 |

作用机制

The mechanism of action of 2-ethynyl-1,4-dioxane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities .

相似化合物的比较

Similar Compounds

1,4-Dioxane: A structurally similar compound without the ethynyl group. It is widely used as a solvent and stabilizer.

2-Ethynyl-1,3-dioxane: Another isomer with the ethynyl group attached to the third carbon atom.

2-Ethynyl-1,2-dioxane: An isomer with the ethynyl group attached to the second carbon atom and oxygen atoms at positions 1 and 2.

生物活性

2-Ethynyl-1,4-dioxane is a derivative of 1,4-dioxane, a compound known for its industrial applications and associated health risks. Understanding the biological activity of this compound is crucial for assessing its safety and potential therapeutic uses. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

This compound is characterized by its unique dioxane structure, which includes an ethynyl group that may influence its reactivity and biological interactions. The compound's structure can be represented as follows:

Metabolism and Toxicity

Research indicates that this compound undergoes metabolic processes similar to those of 1,4-dioxane. The primary metabolic pathway involves cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can exhibit different toxicological profiles.

Key Findings:

- Acute Toxicity: Studies show that this compound has low acute toxicity; however, high concentrations can cause irritation to the eyes and respiratory tract .

- Chronic Exposure: Long-term exposure has been linked to liver and kidney damage in animal models. Chronic administration in rats has resulted in hepatocellular degeneration and increased tumor incidence in the liver .

Case Studies

Several case studies highlight the biological impact of this compound:

- Occupational Exposure: A study involving workers exposed to high levels of 1,4-dioxane reported severe kidney damage leading to fatalities attributed to renal failure .

- Animal Studies: Research in rats demonstrated that oral exposure to this compound resulted in significant liver tumors. The incidence of hepatocellular adenomas increased with dosage, showcasing a clear dose-response relationship .

Table: Summary of Biological Effects

The mechanism by which this compound exerts its biological effects involves several pathways:

- Metabolic Activation: The compound is metabolized primarily in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules and induce toxicity .

- Genotoxicity: Some studies suggest that metabolites may possess genotoxic properties, contributing to tumorigenesis observed in chronic exposure scenarios .

属性

IUPAC Name |

2-ethynyl-1,4-dioxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6-5-7-3-4-8-6/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVQFCUQQSRSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。